molecular formula C24H34N2O5 B590183 (2R,3As,7aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid CAS No. 852921-57-4

(2R,3As,7aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

Cat. No.: B590183
CAS No.: 852921-57-4
M. Wt: 430.545
InChI Key: VXFJYXUZANRPDJ-OFOKGCAXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3As,7aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid is a useful research compound. Its molecular formula is C24H34N2O5 and its molecular weight is 430.545. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Stability

Molecular Insights : The antihypertensive drug perindopril and its metabolite perindoprilat share a molecular structure with the compound . Research has shown that the molecular structure and stability of these substances, including their solid-state conformations and ionized species, are crucial for understanding their pharmacological actions. The impact of water on the geometry of these molecules has been notably significant, highlighting the intricate nature of drug design and development (Remko et al., 2013).

Synthesis and Characterization

Enantioselective Synthesis : The synthesis of enantiomers of octahydroindole-2-carboxylic acid, a structural relative of the compound, has been achieved through high-efficiency synthetic and chromatographic procedures. This approach allows for the isolation of these amino acids in enantiomerically pure forms, highlighting the significance of precision in chemical synthesis for potential therapeutic applications (Sayago et al., 2007).

Structural Analysis via Crystallography : Crystallographic studies have provided detailed insights into the molecular structure of perindopril and its salts. For instance, the crystal structure of perindopril erbumine salt has been determined, revealing the intricate arrangements of molecules and the significance of hydrogen bonds and intermolecular contacts in stabilizing the structure. Such studies are fundamental for understanding the physical and chemical properties of drug molecules (Remko et al., 2011).

Advanced Synthesis Techniques : Research has also focused on developing advanced synthesis techniques for related compounds. For example, the stereoselective synthesis of octahydroindole-2-phosphonic acid derivatives showcases the sophistication of modern synthetic methods in producing complex molecules with high purity and specificity (Viveros-Ceballos et al., 2017).

Properties

IUPAC Name

(2R,3aS,7aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O5/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29)/t16-,18-,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFJYXUZANRPDJ-OFOKGCAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H]3CCCC[C@H]3C[C@@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.